molecular formula C20H24N4O4S2 B2523770 ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 681222-21-9

ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B2523770
CAS No.: 681222-21-9
M. Wt: 448.56
InChI Key: HOXSKSDFASYTOV-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound featuring a thiazole ring, a piperazine ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multi-step organic reactionsCommon reagents include thiourea, ethyl bromoacetate, and various catalysts under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .

Scientific Research Applications

Ethyl 4-[2-({[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)acetyl]piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

ethyl 4-[2-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-2-28-20(27)24-10-8-23(9-11-24)18(26)14-29-13-17(25)22-19-21-16(12-30-19)15-6-4-3-5-7-15/h3-7,12H,2,8-11,13-14H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXSKSDFASYTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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